molecular formula C12H15NO2 B3050563 N,N-Dimethyl-4-oxo-4-phenylbutanamide CAS No. 26976-88-5

N,N-Dimethyl-4-oxo-4-phenylbutanamide

Cat. No.: B3050563
CAS No.: 26976-88-5
M. Wt: 205.25 g/mol
InChI Key: VYCPKDIRZIXUEK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-oxo-4-phenylbutanamide is a chemical compound with the molecular formula C12H15NO2 It is known for its unique structure, which includes a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-oxo-4-phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylamine with 4-oxo-4-phenylbutanoic acid. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-oxo-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

N,N-Dimethyl-4-oxo-4-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it could inhibit enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethyl-4-oxo-4-phenylbutanamide can be compared with other similar compounds, such as:

    N,N-Dimethyl-4-oxo-4-butanoic acid: Lacks the phenyl group, leading to different reactivity and applications.

    N,N-Dimethyl-4-oxo-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an amide, affecting its chemical properties and uses.

    N,N-Dimethyl-4-oxo-4-phenylbutanamine:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)12(15)9-8-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPKDIRZIXUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297506
Record name N,N-Dimethyl-4-oxo-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26976-88-5
Record name NSC116416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-oxo-4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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